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Key Experimental Methods for logKOW Determination

For authoritative measurements, the following OECD-approved methods are most recognized. The table

below summarizes their applicability, with the slow-stirring method often considered the gold standard,

especially for challenging compounds [1] [2].

Method OECD Key Principle Applicability & Notes

Name Guideline v P PP v

Slow- OECD 123 Equilibrates chemical Considered the most reliable for a wide

Stirring [1] between n-octanol and range of chemicals, including

[2] water phases with minimal surfactants; can measure very high
turbulence [1]. logkKOW (up to 10.6 and beyond) [1] [2].

HPLC OECD 117 Derives logKOW from a Primarily validated for neutral

Method [1] chemical's retention time on ~ compounds; can show bias for some
a reverse-phase HPLC surfactants but may be corrected with
column [1]. reference standards [1].

Solubility Referenced in  Calculates logkOW from the  Not recommended for surfactants, as it

Ratio [1] OECD 107 ratio of a chemical's fails to generate robust or accurate data

[1].
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o Key Principle Applicability & Notes
Name Guideline

solubility in n-octanol to its
solubility in water [1].

The following workflow illustrates the general process for determining a consensus logKOW value,

integrating both experimental and computational approaches:
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Computational Prediction Tools

When experimental data is unavailable, several software tools can provide estimates. The table below

compares some commonly used programs [3].

Reported Performance

Tool Name Prediction Method Availability
(RMSE)
KOWWIN Atom/fragment contribution Free (in EPI Similar to SPARC [3]
[3] Suite)
ACDI/LogP Fragment-based with intramolecular Commercial RMSE ~1.18 [3]
[3] interactions
SPARC [3] Linear Free Energy Relationships Free & Performed more poorly than
(LFER) & perturbed molecular orbitals  Commercial others in one review [3]
ALogPS [4]  Neural network using E-state indices Free RMSE ~0.35 [3]

[3]

Note that a study comparing deep learning models with established tools found that some, like those in

OCHEM, can achieve very low root mean square errors (RMSE = 0.34) on test datasets [4].

How to Proceed with Your Validation

Since a direct comparison for 3-octanel is not available, I suggest the following steps to create your own

validation guide:

¢ 1. Sourcing Experimental Data: The most reliable data comes from primary scientific literature. You
can search for studies that have experimentally determined the logKOW of 3-octanol using the slow-
stirring method (OECD 123), as this is the benchmark.

¢ 2. Generating Predictions: Run the structure of 3-octanol through the KOWWIN, ACD/LogP,
SPARC, and ALogPS tools to get a set of predicted values for comparison [3].

e 3. Creating Your Comparison: Tabulate the experimental value(s) alongside the predictions from
each software tool. You can then calculate the deviation of each prediction from the experimental
benchmark to objectively compare their performance for this specific chemical.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.nature.com/articles/s42004-021-00528-9
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.nature.com/articles/s42004-021-00528-9
https://www.smolecule.com/products/s566641?utm_src=pdf-body
https://www.smolecule.com/products/s566641?utm_src=pdf-body
https://www.smolecule.com/products/s566641?utm_src=pdf-body
https://www.ecetoc.org/technical-report-123/estimated-partitioning-property-data/computational-methods/log-kow/
https://www.smolecule.com/products/s566641?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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